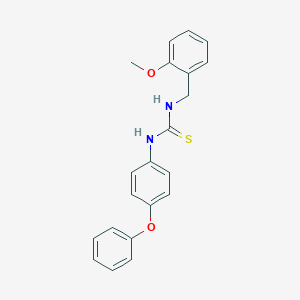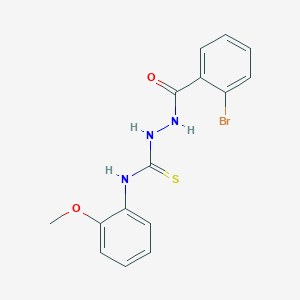
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to a variety of downstream effects on cellular processes, including changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine can have a variety of biochemical and physiological effects on cells and tissues. These effects include changes in cellular metabolism, alterations in gene expression, and changes in protein synthesis and degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine in lab experiments is its ability to selectively target specific enzymes and receptors involved in cellular signaling pathways. This selectivity allows researchers to study the effects of specific signaling pathways on cellular processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine. One area of interest is the development of more selective and potent analogs of this compound for use in biochemical and physiological studies. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in therapeutic applications. Finally, studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-6-bromo-4(3H)-quinazolinone with cyanamide, followed by the addition of ammonium chloride and hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to have a variety of effects on cellular and molecular processes, making it a valuable tool for studying these processes in vitro.
Propiedades
Nombre del producto |
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine |
|---|---|
Fórmula molecular |
C9H8BrN5O |
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
Clave InChI |
UCKZCSWWTVQVFN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)
